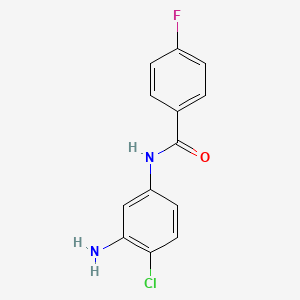

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

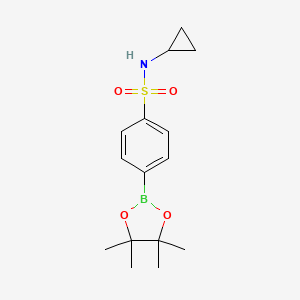

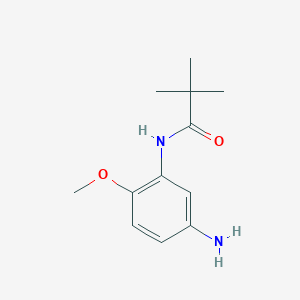

“N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide” is a chemical compound. Based on its name, it likely contains an amide group (-CONH2), a fluorobenzene group (C6H4F), and an amino group (-NH2) attached to a methoxyphenyl group (C6H4OCH3). The exact properties of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable fluorobenzene derivative with an amine containing the 5-amino-2-methoxyphenyl group. The exact conditions and reagents would depend on the specific synthesis route chosen .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atomic groups. It would likely exhibit the planar geometry typical of amides and aromatic rings. The presence of the fluorine atom could introduce some degree of polarity .Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The presence of the aromatic rings could also enable it to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular forces .Wissenschaftliche Forschungsanwendungen

Radiolabeled Antagonist for Serotonergic Neurotransmission Study

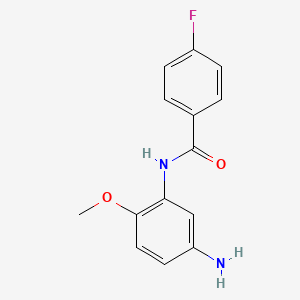

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide, as part of [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [(18)F]p-MPPF, is utilized as a 5-HT(1A) antagonist in the study of serotonergic neurotransmission with positron emission tomography (PET). This research includes chemistry, radiochemistry, and application in animal and human studies using PET. Toxicity and metabolism aspects are also explored (Plenevaux et al., 2000).

Application in Brain Imaging for Alzheimer's Disease

The compound, as part of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, is used in PET for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in hippocampi and raphe nuclei of Alzheimer's patients compared to controls. This research highlights the compound's potential in studying neurological disorders (Kepe et al., 2006).

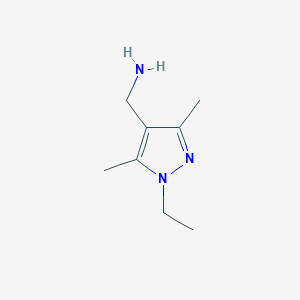

Evaluation as Potential Anticancer Agents

Aminothiazole-paeonol derivatives, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These compounds have shown high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma, suggesting the relevance of N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide derivatives in cancer research (Tsai et al., 2016).

Synthesis and Antiviral Activity

N-Phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have been synthesized and evaluated for their antiviral activities against Enterovirus 71. These compounds, which are structurally related to N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide, demonstrate potential as lead compounds in the development of antiviral drugs (Ji et al., 2013).

Wirkmechanismus

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a material or chemical process, its mechanism would depend on its chemical properties .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGIFGVRJKQID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)